molecular formula C8H10ClNO2 B8277068 2-Chloro-6-(ethoxymethoxy)pyridine

2-Chloro-6-(ethoxymethoxy)pyridine

Cat. No. B8277068
M. Wt: 187.62 g/mol
InChI Key: GWSZSHVCMQVEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(ethoxymethoxy)pyridine is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(ethoxymethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(ethoxymethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-6-(ethoxymethoxy)pyridine

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-chloro-6-(ethoxymethoxy)pyridine

InChI

InChI=1S/C8H10ClNO2/c1-2-11-6-12-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3

InChI Key

GWSZSHVCMQVEMS-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=NC(=CC=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 13.4 g (0.1 mol) of 6-chloro-2-pyridinol in 200 mL methylene chloride at -23° C. was added 3 g sodium hydride (80%, 0.1 mol) slowly, and stirring was continued for 5 min. 10 mL of Chloromethyl ethyl ether (0.11 mol) was added dropwise at -23° C. After stirring for 15 min. at -23° C., and an additional 1 hr at room temperature, the reaction was quenched with 50 mL of water. The mixture was extracted with two 50 mL portions of methylene chloride, and the combined organic layers were washed with water and brine. After drying over sodium carbonate, the solvents were evaporated under reduced pressure. The residue was purified by radial PLC (5% ethyl acetate/hexanes) to give 7.78 g (42%) of product as a colorless oil (bp 72° C., 0.25 mmHg) and 2.14 g of recovered starting material. 1H NMR (300 MHz, CDCl3) δ7.55 (t, 1H, J=7.7 Hz), 6.94 (d, 1H, J=8.5 Hz), 6.71 (d, 1H, J=8.0 Hz), 5.55 (s, 2H), 3.77 (q, 2H, J=7.1 Hz), 1.25 (t, 3H, J=7.1 Hz). 13C NMR (75 MHz, CDCl3) δ162.4, 148.5, 141.0, 117.2, 109.3, 91.4, 65.7, 15.2. Analysis Calculated for C8H10ClNO2 : C, 51.21; H, 5.37; N, 7.47. Found: C, 51.33; H, 5.35; N, 7.46.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
42%

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